叠氮基-PEG3-膦酸乙酯

描述

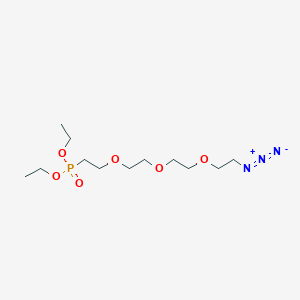

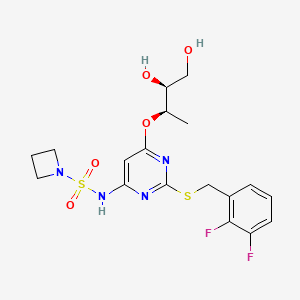

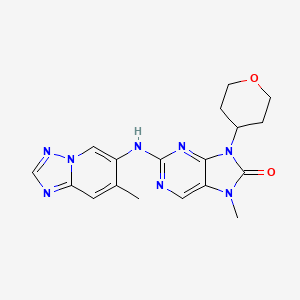

Azido-PEG3-phosphonic acid ethyl ester is a compound that contains multiple functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a phosphonic acid ester group . The azide group enables Click Chemistry, a type of chemical reaction that is widely used in drug discovery and materials science . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of phosphonic acids and their esters, such as Azido-PEG3-phosphonic acid ethyl ester, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .

Molecular Structure Analysis

The molecular formula of Azido-PEG3-phosphonic acid ethyl ester is C12H26N3O6P . It has a molecular weight of 339.3 g/mol . The compound contains an azide group and a terminal phosphonic acid ethyl ester .

Chemical Reactions Analysis

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester. The azide group enables Click Chemistry . Click Chemistry is a type of chemical reaction that involves the reaction of azide and alkyne groups to form a stable triazole linkage .

Physical and Chemical Properties Analysis

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media . The compound has a molecular weight of 339.3 g/mol .

科学研究应用

PROTAC 连接体

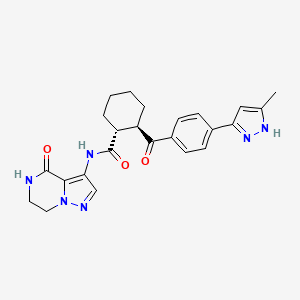

叠氮基-PEG3-膦酸乙酯是一种 PROTAC 连接体 {svg_1}. PROTAC(蛋白降解靶向嵌合体)是一类利用双功能方法靶向蛋白降解的药物 {svg_2}.

点击化学试剂

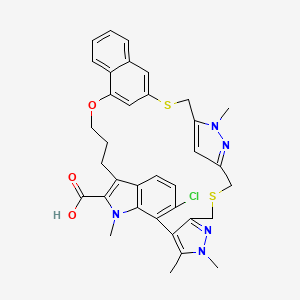

该化合物含有叠氮基团,使其成为点击化学中的一种有用试剂 {svg_3} {svg_4} {svg_5}. 点击化学是一种以其效率和多功能性为特征的化学合成方法,常用于药物发现领域 {svg_6}.

配体选择

叠氮基-PEG3-膦酸乙酯中的膦酸可以作为潜在的配体选择 {svg_7} {svg_8}. 配体是与中心金属原子结合形成配位配合物的离子或分子 {svg_9} {svg_10}.

溶解度增强剂

该化合物中亲水的 PEG(聚乙二醇)间隔物提高了其在水性介质中的溶解度 {svg_11} {svg_12}. 此特性在药物应用中尤其有用,因为溶解度会显着影响药物的生物利用度 {svg_13} {svg_14}.

水解研究

膦酸和膦酸可以通过水解或脱烷基化从其酯制备,它们是有用的中间体和生物活性化合物 {svg_15}. 叠氮基-PEG3-膦酸乙酯作为膦酸酯,可用于与这些过程相关的研究 {svg_16}.

生物活性研究

膦酸和膦酸以其生物活性而闻名 {svg_17}. 它们被称为抗菌剂,对丙型肝炎病毒和甲型流感病毒有效,有些被称为谷氨酸和 GABA 基 CNS 治疗剂 {svg_18}. 叠氮基-PEG3-膦酸乙酯可用于与这些生物活性相关的研究 {svg_19}.

安全和危害

In case of skin contact with Azido-PEG3-phosphonic acid ethyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . In case of inhalation, the affected individual should be moved to fresh air . In severe cases or if symptoms persist, medical attention should be sought . If ingested, medical attention should be sought .

作用机制

Target of Action

Azido-PEG3-phosphonic acid ethyl ester is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound contains an azide group which enables Click Chemistry . This is a type of chemical reaction that can occur with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by Azido-PEG3-phosphonic acid ethyl ester would depend on the target protein of the PROTAC. By degrading specific proteins, the compound can influence various biochemical pathways within the cell .

Pharmacokinetics

Azido-PEG3-phosphonic acid ethyl ester is a PEG derivative, which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of Azido-PEG3-phosphonic acid ethyl ester’s action would be the degradation of its target proteins. This can have various effects depending on the function of the degraded protein, potentially influencing cellular signaling, gene expression, and other cellular processes .

Action Environment

The action, efficacy, and stability of Azido-PEG3-phosphonic acid ethyl ester can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . Furthermore, it should be handled only in a chemical fume hood , and appropriate personal protective equipment should be worn . The compound’s action can also be influenced by the presence of copper, which is required for the CuAAc reaction .

生化分析

Biochemical Properties

Azido-PEG3-phosphonic acid ethyl ester plays a crucial role in biochemical reactions due to its ability to undergo click chemistry reactions. The azide group in Azido-PEG3-phosphonic acid ethyl ester can react with alkyne-containing molecules in the presence of a copper catalyst, forming stable triazole linkages . This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids . Additionally, Azido-PEG3-phosphonic acid ethyl ester can interact with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups through strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst .

Cellular Effects

Azido-PEG3-phosphonic acid ethyl ester has been shown to influence various cellular processes due to its ability to modify and label biomolecules. By conjugating with specific proteins or nucleic acids, Azido-PEG3-phosphonic acid ethyl ester can affect cell signaling pathways, gene expression, and cellular metabolism . For example, when used in the synthesis of proteolysis-targeting chimeras (PROTACs), Azido-PEG3-phosphonic acid ethyl ester can facilitate the targeted degradation of specific proteins, thereby modulating cellular functions and pathways .

Molecular Mechanism

The molecular mechanism of Azido-PEG3-phosphonic acid ethyl ester involves its participation in click chemistry reactions. The azide group in Azido-PEG3-phosphonic acid ethyl ester reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. Additionally, Azido-PEG3-phosphonic acid ethyl ester can undergo SPAAC with DBCO or BCN-containing molecules, enabling copper-free bio-conjugation . These reactions facilitate the labeling and modification of proteins, nucleic acids, and other biomolecules, thereby influencing their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azido-PEG3-phosphonic acid ethyl ester can change over time due to its stability and degradation properties. Azido-PEG3-phosphonic acid ethyl ester is generally stable under standard storage conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that Azido-PEG3-phosphonic acid ethyl ester can maintain its functionality for several months when stored properly, but its efficiency in click chemistry reactions may diminish over time . Additionally, any long-term effects on cellular function observed in in vitro or in vivo studies are typically related to the stability and degradation of the compound .

Dosage Effects in Animal Models

The effects of Azido-PEG3-phosphonic acid ethyl ester in animal models can vary with different dosages. At lower doses, Azido-PEG3-phosphonic acid ethyl ester is generally well-tolerated and can effectively label and modify biomolecules without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Studies have shown that excessive amounts of Azido-PEG3-phosphonic acid ethyl ester can lead to cellular stress and toxicity, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

Azido-PEG3-phosphonic acid ethyl ester is involved in metabolic pathways related to its bio-conjugation and labeling functions. The compound interacts with enzymes and cofactors involved in click chemistry reactions, such as copper catalysts for azide-alkyne cycloaddition . These interactions facilitate the formation of stable triazole linkages, which are essential for the modification and labeling of biomolecules . Additionally, Azido-PEG3-phosphonic acid ethyl ester can influence metabolic flux and metabolite levels by modifying key proteins and enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Azido-PEG3-phosphonic acid ethyl ester is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in Azido-PEG3-phosphonic acid ethyl ester enhances its solubility and facilitates its distribution in aqueous environments . Additionally, the compound can be localized to specific cellular compartments or tissues based on its bio-conjugation with target biomolecules . These interactions influence the localization and accumulation of Azido-PEG3-phosphonic acid ethyl ester within cells and tissues .

Subcellular Localization

The subcellular localization of Azido-PEG3-phosphonic acid ethyl ester is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on its conjugation with target proteins or nucleic acids . For example, Azido-PEG3-phosphonic acid ethyl ester can be localized to the nucleus, mitochondria, or other organelles depending on the nature of its bio-conjugation . These targeting signals and modifications are crucial for the compound’s activity and function within cells .

属性

IUPAC Name |

1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXYMBISZVJSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)

![3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride](/img/structure/B605778.png)